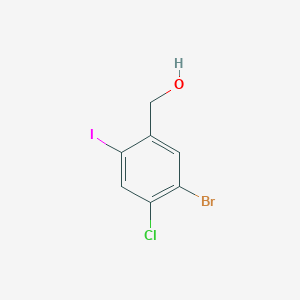

(5-Bromo-4-chloro-2-iodophenyl)methanol

Description

(5-Bromo-4-chloro-2-iodophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅BrClIO. The compound features a phenyl ring substituted with bromine (position 5), chlorine (position 4), and iodine (position 2), with a hydroxymethyl (-CH₂OH) group at position 1. This unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C7H5BrClIO |

|---|---|

Molecular Weight |

347.37 g/mol |

IUPAC Name |

(5-bromo-4-chloro-2-iodophenyl)methanol |

InChI |

InChI=1S/C7H5BrClIO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 |

InChI Key |

QTOJLKBVWJROHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-chloro-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential halogenation of 2-iodophenylmethanol. The process involves:

Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position.

Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: Sourcing high-purity phenylmethanol derivatives.

Reaction Control: Maintaining optimal temperature, pressure, and reaction time to achieve desired halogenation.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-chloro-2-iodophenyl)methanol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

Oxidation: Formation of 5-bromo-4-chloro-2-iodobenzaldehyde or 5-bromo-4-chloro-2-iodobenzoic acid.

Reduction: Formation of 5-bromo-4-chloro-2-iodotoluene.

Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(5-Bromo-4-chloro-2-iodophenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-4-chloro-2-iodophenyl)methanol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with proteins, enzymes, and other biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (5-Bromo-4-chloro-2-iodophenyl)methanol with its closest analogs based on substituent patterns, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Halogenated Phenyl Methanols

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: The iodine atom in this compound introduces significant steric bulk and polarizability compared to smaller halogens (e.g., F, Cl) or methoxy groups. This may reduce solubility in polar solvents but enhance reactivity in Suzuki-Miyaura couplings (iodine as a superior leaving group) . Methoxy-substituted analogs (e.g., ) exhibit improved solubility in methanol and ethanol due to hydrogen bonding with the -OCH₃ group, whereas halogenated variants are more lipophilic .

Biological Activity :

- Fluorine-substituted analogs (e.g., ) show enhanced metabolic stability and bioavailability in preclinical studies, attributed to fluorine’s electronegativity and small atomic radius. In contrast, iodine’s larger size may improve target binding affinity in kinase inhibitors .

- Bromine and chlorine synergistically enhance electrophilic reactivity, making such compounds useful in covalent drug design .

Synthetic Challenges: The synthesis of this compound likely involves sequential halogenation steps, as seen in analogous compounds (e.g., ’s method for bromo-chloro Schiff base synthesis). Iodination at position 2 may require specialized reagents (e.g., ICl or NIS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.